Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds such as 2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar compounds, such as 2-aminothiazole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially influence the activity of this compound.
Biochemical Pathways
Similar compounds, such as 2-aminothiazole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds, such as 2-aminothiazole derivatives, have been found to exhibit various biological activities, suggesting that the compound may have a broad range of effects at the molecular and cellular level .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as 2-aminothiazole derivatives, can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by functionalization to introduce the amino and ester groups.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials might include 4-(tert-butyl)benzaldehyde and α-haloketone.
Functionalization: The amino group can be introduced through nucleophilic substitution reactions, while the ester group is typically formed via esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the ester group could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiazole ring is a common motif in many biologically active molecules, and modifications of this compound could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structural features make it a valuable component in the design of advanced materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: Lacks the tert-butyl group, which might affect its steric and electronic properties.
Methyl 2-amino-5-[4-(methyl)phenyl]-1,3-thiazole-4-carboxylate: Contains a methyl group instead of a tert-butyl group, leading to different reactivity and solubility.
Methyl 2-amino-5-[4-(isopropyl)phenyl]-1,3-thiazole-4-carboxylate: The isopropyl group provides different steric hindrance compared to the tert-butyl group.
Uniqueness
The presence of the tert-butyl group in Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.
Properties
IUPAC Name |
methyl 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)10-7-5-9(6-8-10)12-11(13(18)19-4)17-14(16)20-12/h5-8H,1-4H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISUABXAIAEQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376940 | |
Record name | ZINC03883435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-34-8 | |
Record name | ZINC03883435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.